2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H16BF2NO3. It is known for its unique structure, which includes a pyridine ring substituted with difluoromethoxy and tetramethyl-dioxaborolan groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-(Difluoromethoxy)-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Boronic Acids and Esters: Formed through oxidation.
Piperidine Derivatives: Formed through reduction.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive boron and pyridine moieties. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a difluoromethyl group instead of difluoromethoxy.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluoro group instead of difluoromethoxy.
Uniqueness
2-(Difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both difluoromethoxy and dioxaborolan groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic applications where both stability and reactivity are required .
Properties
Molecular Formula |
C13H18BF2NO3 |
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Molecular Weight |
285.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO3/c1-8-6-10(18-11(15)16)17-7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7,11H,1-5H3 |
InChI Key |
JCQIYTZWDKXVMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(F)F |
Origin of Product |
United States |
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